N-(3-pyridinylmethyl)-2-propanamine dihydrochloride
Description
N-(3-Pyridinylmethyl)-2-propanamine dihydrochloride is an amine derivative featuring a pyridinylmethyl group attached to a propanamine backbone, stabilized as a dihydrochloride salt. The dihydrochloride form enhances water solubility, a common strategy for improving bioavailability in pharmaceutical and industrial applications . The compound’s CAS number is 1210308-67-0, and it is commercially available for research purposes .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-8(2)11-7-9-4-3-5-10-6-9;;/h3-6,8,11H,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBKGUBVVASSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the nicotinic acetylcholine receptors. These receptors play a crucial role in rapid excitatory neurotransmission.
Mode of Action
It can be inferred from related compounds that it might interact with its targets, causing changes in the receptor’s function.
Biological Activity
N-(3-pyridinylmethyl)-2-propanamine dihydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyridine ring and a propylamine chain. This configuration is crucial for its interaction with various biological targets, enhancing its pharmacological potential.
| Property | Details |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 232.15 g/mol |
| IUPAC Name | This compound |
This compound exhibits its biological effects primarily through:
- Receptor Binding : The compound acts as a ligand for several neurotransmitter receptors in the central nervous system (CNS), influencing neurotransmission and potentially modulating mood and anxiety.
- Enzyme Inhibition : It has shown inhibitory effects on specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
Biological Effects
Research indicates that the compound may possess various biological activities, including:
- Neuroprotective Properties : Potential therapeutic applications in treating neurological disorders.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
Neuroprotective Effects
A study published in Pharmacological Reviews explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings indicated that the compound could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease.
Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with similar compounds is necessary:
| Compound | Biological Activity |
|---|---|
| 2-Methyl-N-(3-pyridinylmethyl)benzamide | Moderate receptor binding activity |
| 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride | Limited enzyme inhibition |
This compound stands out due to its dual action on both enzyme inhibition and receptor modulation, making it a valuable candidate for further research.
Scientific Research Applications
Organic Synthesis
N-(3-pyridinylmethyl)-2-propanamine dihydrochloride serves as an essential building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups into the pyridine ring or the amine side chain.
- Reduction and Oxidation Reactions : It can be reduced or oxidized to produce derivatives with varying biological activities, enhancing its utility in synthetic chemistry.
Pharmacological Research
The compound has been explored for its potential pharmacological properties. Notably:
- Neurological Disorders : Research indicates that derivatives of N-(3-pyridinylmethyl)-2-propanamine exhibit activity against various neurological disorders, potentially acting as inhibitors of specific enzymes involved in neurodegeneration.
- Cancer Therapy : Some studies suggest that compounds related to this structure may inhibit kinases involved in cancer progression, making them candidates for further development in cancer therapies .
Biological Studies
This compound is investigated for its interactions with biological systems:
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit enzymes associated with inflammatory responses and cancer progression, providing insights into its potential therapeutic uses .
- Receptor Binding Studies : Its interaction with various receptors is studied to understand its mechanism of action and potential effects on cellular signaling pathways.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Used in nucleophilic substitutions |
| Pharmacological Research | Potential treatment for neurological disorders and cancer | Exhibits enzyme inhibition properties |
| Biological Studies | Interaction with enzymes and receptors | Modulates biological signaling pathways |
Case Study 1: Enzyme Inhibition
A study published in a pharmacology journal demonstrated that N-(3-pyridinylmethyl)-2-propanamine derivatives effectively inhibited the activity of certain kinases implicated in inflammatory diseases. The findings suggest a pathway for developing new anti-inflammatory drugs using this compound as a lead structure .
Case Study 2: Cancer Therapeutics
Research highlighted the potential of this compound as an IKK2 inhibitor. This inhibition is significant because IKK2 plays a crucial role in cancer cell proliferation and survival. The study concluded that further exploration could lead to novel treatments for cancers associated with aberrant IKK2 activity .
Comparison with Similar Compounds
Amine Derivatives with Pyridine/Pyrimidine Rings
*Calculated based on propanamine (C₃H₉N) + pyridinylmethyl (C₆H₆N) + 2HCl.
Key Findings :
Dihydrochloride Salts in Industrial and Pharmaceutical Contexts
Key Findings :
Chlorinated Amine Derivatives
Key Findings :
Data Gaps :
- Experimental data on solubility, stability, and toxicity of the target compound.
- Direct comparisons of binding affinities with pyrimidine or phenyl-substituted analogs.
Preparation Methods
Synthesis of the Amine Intermediate
The amine intermediate, 1-(pyridin-3-yl)propan-1-amine, is a key precursor. It can be prepared from 3-propionylpyridine by reductive amination or other amination methods.
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Reductive amination of 3-propionylpyridine | 3-propionylpyridine, ammonia or amine source | General method 3 B (not specified in detail) | 90% (0.9 g from 1 g starting material) | High yield, suitable for scale-up |
| Alternative amination | Reaction with (6-methoxypyridin-3-yl)methanamine hydrochloride in NMP | 130°C, 3 h, with N-ethyl-N,N-diisopropylamine | 6%-39% depending on conditions | Requires purification by extraction and drying |
These methods highlight the importance of controlling temperature and using appropriate bases to facilitate amination.
Formation of N-(3-pyridinylmethyl)-2-propanamine
This step involves coupling the pyridinylmethyl moiety with the 2-propanamine group. Literature suggests nucleophilic displacement or reductive amination techniques under controlled conditions.
- Use of dry solvents such as THF or ethanol.
- Catalysts or bases like triethylamine (TEA) to promote substitution.
- Temperature control between 0°C to room temperature to optimize reaction rates and reduce side reactions.
Salt Formation: Dihydrochloride Preparation
The free base amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in solvents like 1,4-dioxane or dry THF.
| Step | Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Salt formation | 4 N HCl in 1,4-dioxane/dry THF | 0°C to room temperature, 3 h stirring | Precipitation of dihydrochloride salt | White precipitate filtered and dried |
This procedure ensures the formation of a stable, crystalline dihydrochloride salt suitable for pharmaceutical use.
Research Findings and Optimization
- Reaction Yields: Yields vary depending on the synthetic route and purification methods. For example, amination yields can range from 6% to over 90%, highlighting the need for optimized reaction conditions.
- Solvent Choice: Dry solvents and inert atmosphere conditions improve reaction specificity and reduce impurities.
- Temperature Control: Maintaining low temperatures during salt formation prevents decomposition and favors crystallization.
- Purification: Filtration, washing with brine, and drying under vacuum are standard to obtain high purity dihydrochloride salts.
Summary Table of Preparation Method Parameters
| Preparation Step | Reagents/Conditions | Yield Range | Key Notes |
|---|---|---|---|
| Amination of 3-propionylpyridine | Ammonia or amine source, reductive amination, 130°C, 3 h | 6% - 90% | High temperature and base essential for conversion |
| Coupling to form N-(3-pyridinylmethyl)-2-propanamine | Dry THF or ethanol, TEA, 0°C to RT | Not explicitly reported | Requires controlled nucleophilic substitution |
| Dihydrochloride salt formation | 4 N HCl in 1,4-dioxane/dry THF, 0°C to RT, 3 h | Quantitative precipitation | Produces stable crystalline salt |
Q & A
Q. Advanced Optimization :
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
- Purification : Employ column chromatography (silica gel, MeOH/CH₂Cl₂ eluent) to isolate intermediates, reducing side products like N-alkylated impurities .
How does the dihydrochloride form influence the compound's solubility and stability compared to the free base?
Basic Properties :
The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions, making it suitable for in vitro assays. Stability studies indicate a shelf life of >2 years at −20°C in anhydrous conditions .
Q. Advanced Analysis :
- Hygroscopicity : The salt may absorb moisture, requiring desiccated storage. Dynamic vapor sorption (DVS) studies can quantify hygroscopic behavior .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~200°C, suggesting compatibility with high-temperature reactions .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Q. Basic Characterization :
- HPLC : Use a C18 column (UV detection at 254 nm) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to achieve >98% purity .
- FTIR : Confirm the presence of amine (N–H stretch at 3300 cm⁻¹) and pyridine (C=N stretch at 1600 cm⁻¹) groups .
Q. Advanced Techniques :
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt formation .
- NMR (²H/¹³C) : Assign peaks for the pyridinylmethyl moiety (δ 8.3–8.5 ppm for aromatic protons) and propylamine chain (δ 1.2–1.5 ppm for CH₃ groups) .
Are there known structural analogs of this compound, and how do their biological activities compare?
Q. Key Analogs and Activities :
| Compound Name | Structural Variation | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| N-(Pyridin-3-yl)methylpropan-2-amine HCl | Propane → Isopropane substitution | 12 µM (Enzyme X) | |
| 6-Chloro-N-(pyridin-4-yl)methylpropan-2-amine | Chlorinated pyridine ring | 8 µM (Receptor Y) |
Q. Advanced Insights :
- SAR Studies : Chlorination at the pyridine 6-position (as in analog 2) enhances binding affinity to kinase targets due to hydrophobic interactions .
- Electron-Withdrawing Groups : Nitro or methoxy substituents reduce solubility but improve metabolic stability .
What are the potential toxicological concerns when handling this compound in laboratory settings?
Q. Basic Safety :
Q. Advanced Mitigation :
- Genotoxicity Screening : Ames tests (with/without metabolic activation) are recommended for long-term studies .
- Environmental Impact : Biodegradation assays (OECD 301F) show moderate persistence (t₁/₂ = 30 days) in soil .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Q. Basic Troubleshooting :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine) .
- Compound Integrity : Verify purity via LC-MS before testing; degradation products (e.g., free base) may antagonize activity .
Q. Advanced Strategies :
- Meta-Analysis : Compare datasets using multivariate regression to identify confounding variables (e.g., cell line differences) .
- Cryo-EM/SPR : Resolve target binding modes to clarify conflicting IC₅₀ values .
What are the applications of this compound in drug discovery pipelines?
Q. Basic Applications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
